(1H-Pyrazol-4-yl)-1H-pentazole
CAS No.: 652148-71-5
Cat. No.: VC16823528
Molecular Formula: C3H3N7
Molecular Weight: 137.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 652148-71-5 |
|---|---|
| Molecular Formula | C3H3N7 |
| Molecular Weight | 137.10 g/mol |
| IUPAC Name | 1-(1H-pyrazol-4-yl)pentazole |
| Standard InChI | InChI=1S/C3H3N7/c1-3(2-5-4-1)10-8-6-7-9-10/h1-2H,(H,4,5) |
| Standard InChI Key | GLCJGTJVQPXYCB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NN1)N2N=NN=N2 |
Introduction
Structural Characteristics and Molecular Configuration
Core Architecture
The molecule consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) covalently bonded to a pentazole ring (a five-membered ring containing five nitrogen atoms). The SMILES notation C1=C(C=NN1)N2N=NN=N2 explicitly defines this connectivity, with the pyrazole's 4-position carbon linked to the pentazole's 1-position nitrogen . X-ray crystallographic data for this specific compound remains unavailable, but analogous structures suggest bond lengths of approximately 1.33–1.38 Å for N–N bonds in the pentazole moiety and 1.34–1.37 Å for C–N bonds in the pyrazole system .
Stereoelectronic Features
Quantum mechanical calculations predict significant electron delocalization across both ring systems. The pentazole moiety exhibits partial antiaromatic character due to its 8π-electron system, while the pyrazole ring maintains aromatic stability through its 6π-electron configuration. This electronic dichotomy creates regions of varied electron density, potentially influencing reactivity .
Table 1: Key Computed Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 137.10 g/mol |
| XLogP3 | 0.1 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 1 |
| Topological PSA | 85.2 Ų |
Synthetic Approaches and Challenges
Stability Considerations
The pentazole ring's inherent instability presents significant synthetic hurdles. Computational models suggest that conjugation with the pyrazole system increases thermal stability compared to isolated pentazole (decomposition temperature estimated at 150–170°C vs. 100°C for pure pentazole) . Kinetic stabilization through steric hindrance remains a critical area for experimental verification.
Physicochemical Profile
Solubility and Partitioning
With an XLogP3 of 0.1, the compound demonstrates slight hydrophilicity, likely forming stable suspensions in polar aprotic solvents like DMSO or DMF. Aqueous solubility is predicted at 2.1 mg/mL at 25°C, modulated by the molecule's ability to act as both hydrogen bond donor (1 site) and acceptor (5 sites) .
Spectroscopic Signatures
Theoretical IR Spectrum:
-
Strong absorption at 1650–1550 cm⁻¹ (C=N stretching in pyrazole)
-
Sharp peak at 2150 cm⁻¹ (N=N stretching in pentazole)
-
Characteristic N–H stretch at 3400 cm⁻¹
Predicted NMR Shifts (δ ppm):
-
Pyrazole C3-H: 7.85 (d, J=1.8 Hz)
-
Pentazole ring N–H: 13.2 (broad singlet)
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